2-Bromododecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97571. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

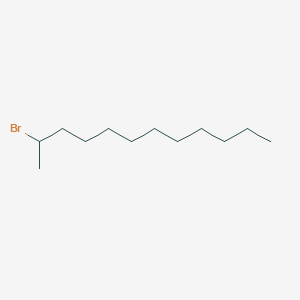

Structure

3D Structure

Properties

IUPAC Name |

2-bromododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUUCQVKMWBSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927848 | |

| Record name | 2-Bromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13187-99-0, 13287-02-0 | |

| Record name | 2-Bromododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13187-99-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromododecane chemical properties and structure

An In-Depth Technical Guide to 2-Bromododecane: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 13187-99-0), a significant secondary alkyl halide. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the molecule's core chemical properties, structural nuances, reactivity, and practical applications, grounded in established scientific principles and methodologies.

Molecular Structure and Stereochemistry

From a nomenclature standpoint, this compound is systematically named according to IUPAC rules, indicating a twelve-carbon alkane backbone (dodecane) with a bromine atom substituted at the second carbon position.[1] This specific placement distinguishes it from its primary isomer, 1-bromododecane.[1] The chemical formula for this compound is C₁₂H₂₅Br.[2]

A critical feature of this compound's structure is the presence of a chiral center at the second carbon atom, the point of attachment for the bromine. This carbon is bonded to four distinct groups: a methyl group, a decyl group, a hydrogen atom, and a bromine atom. Consequently, this compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2-bromododecane and (S)-2-bromododecane.[1][3] Commercially available this compound is typically a racemic mixture of these two enantiomers.[4]

The three-dimensional arrangement of these enantiomers is crucial in stereoselective synthesis and in understanding its interactions in chiral environments, a key consideration in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 13187-99-0 | [5][6][7] |

| Molecular Formula | C₁₂H₂₅Br | [5][6][8] |

| Molecular Weight | 249.23 g/mol | [6][7][8] |

| Appearance | Colorless liquid | [9] |

| Melting Point | -96 °C (lit.) | [5][6][7] |

| Boiling Point | 130 °C at 6 mmHg (lit.) | [5][6][7] |

| Density | 1.02 - 1.037 g/mL at 25 °C (lit.) | [5][6][7] |

| Refractive Index (n20/D) | 1.4555 - 1.456 (lit.) | [5][6][7] |

| Vapor Pressure | 0.29 psi (20 °C) | [5][6] |

| Flash Point | 83.8 °C - 113 °C (closed cup) | [4][5][9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[10][11] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methods in organic chemistry, starting from either 2-dodecanol or dodecane. The choice of method depends on the desired purity, scale, and available starting materials.

Nucleophilic Substitution of 2-Dodecanol

This is the more common and regioselective method for preparing this compound. It involves the conversion of the hydroxyl group of 2-dodecanol into a good leaving group, followed by nucleophilic attack by a bromide ion.

-

Using Phosphorus Tribromide (PBr₃): In this Sₙ2 reaction, the hydroxyl group of 2-dodecanol is replaced by a bromine atom.[12] The reaction proceeds with an inversion of stereochemistry if a chiral starting alcohol is used.

-

Using Hydrobromic Acid (HBr): This method involves treating 2-dodecanol with hydrobromic acid, often with a strong acid catalyst like sulfuric acid.[12]

Free Radical Bromination of Dodecane

This method involves the reaction of dodecane with bromine in the presence of ultraviolet (UV) light or a radical initiator.[12] The reaction proceeds via a free radical chain mechanism. However, this method is less selective and typically yields a mixture of brominated isomers, as hydrogen abstraction can occur at any carbon along the dodecane chain.[12] The secondary positions are favored over the primary positions due to the greater stability of secondary radicals.[12]

Experimental Protocol: Synthesis of an Alkyl Bromide from an Alcohol

The following is a representative protocol for the synthesis of a primary alkyl bromide (1-bromododecane) from the corresponding alcohol, which can be adapted for the synthesis of this compound from 2-dodecanol.

Materials:

-

1-Dodecanol

-

Concentrated Sulfuric Acid

-

48% Hydrobromic Acid

-

5% Sodium Carbonate solution (or other dilute alkali)

-

50% Ethanol

-

Anhydrous Sodium Sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-dodecanol.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

-

After the addition is complete, continue stirring for 15-20 minutes.

-

Slowly add 48% hydrobromic acid to the mixture.

-

Heat the mixture to 90-95°C and maintain this temperature with vigorous stirring for 8 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Add ice-cold water and separate the lower aqueous layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation.[13]

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the more polar alcohol and the appearance of the less polar alkyl bromide.[13]

Reactivity and Mechanistic Pathways

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is determined by several factors: the nature of the nucleophile/base, the solvent, and the temperature.[12][14]

Factors influencing the reaction mechanism of this compound.

Nucleophilic Substitution (Sₙ1/Sₙ2)

-

Sₙ2 Mechanism: Favored by strong, unhindered nucleophiles in polar aprotic solvents. This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[14]

-

Sₙ1 Mechanism: Favored by weak nucleophiles in polar protic solvents. This is a two-step process involving the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a racemic mixture of products.[14]

Elimination Reactions (E1/E2)

-

E2 Mechanism: Favored by strong, bulky bases. This is a one-step, concerted reaction where the base removes a proton from a β-carbon while the bromide leaving group departs simultaneously.[14] This typically leads to the more substituted alkene (Zaitsev's rule), though a bulky base can favor the less substituted alkene (Hofmann product).

-

E1 Mechanism: Competes with the Sₙ1 reaction and is favored by weak bases and higher temperatures. It proceeds through the same carbocation intermediate as the Sₙ1 reaction.[14]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorptions:

-

C-H stretching (alkane): Strong absorptions just below 3000 cm⁻¹.

-

C-H bending (alkane): Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bending).

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 690-515 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the carbon bearing the bromine (C2) is expected to appear as a multiplet in the range of 3.5-4.5 ppm due to the deshielding effect of the electronegative bromine atom. The terminal methyl group (C1) will appear as a doublet upfield, coupled to the C2 proton. The protons of the long alkyl chain will appear as a complex multiplet in the upfield region, typically between 1.2-1.8 ppm, with the terminal methyl group of the decyl chain appearing as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon atom attached to the bromine (C2) will be significantly downfield shifted compared to other secondary carbons in the chain, typically appearing in the range of 50-60 ppm. The other carbons of the dodecyl chain will appear in the typical aliphatic region (10-40 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[9] This results in two peaks of roughly equal intensity separated by 2 m/z units (M⁺ and M+2). Common fragmentation patterns for alkyl halides include the loss of the bromine atom and cleavage of the C-C bonds in the alkyl chain. The base peak is often a C₄H₉⁺ fragment at m/z 57.[15]

Applications in Research and Synthesis

This compound serves as a valuable intermediate and substrate in various scientific applications:

-

Organic Synthesis: It is used as an alkylating agent to introduce the dodecyl group into other molecules.

-

Microbiological Research: It has been used as a growth substrate to study the fatty acid composition of cellular lipids in certain bacteria, such as Rhodococcus rhodochrous.[4][5]

-

Toxicology Studies: It has been utilized in in-vitro assays to determine the acute toxicity of halogenated alkanes.[4][5]

-

Anesthetic Research: Brominated dodecane derivatives have been synthesized and studied as potent general anesthetics.[16]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][15]

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][17] Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] It is incompatible with strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a versatile secondary alkyl halide with a rich chemistry defined by its chiral center and its susceptibility to both substitution and elimination reactions. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe use in both academic research and industrial applications, from fundamental organic synthesis to the development of new pharmaceutical agents.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 13187-99-0. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:13187-99-0. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo dodecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo dodecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 13187-99-0 Name: this compound. Retrieved from [Link]

-

Scribd. (n.d.). Mechanisms of SN1, SN2, E1, E2 Reactions. Retrieved from [Link]

-

YouTube. (2016, October 31). SN1 SN2 E1 E2 Reaction Mechanism Overview. Leah4sci. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo dodecane (CAS 13187-99-0). Retrieved from [Link]

-

ChemBK. (n.d.). 1-Bromododecane. Retrieved from [Link]

-

CureFFI.org. (2015, February 23). Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved from [Link]

-

PubMed. (1998). Synthesis and use of the n-bromododecane-1,12-diols as conformational probes for general anesthetic target sites. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound(13187-99-0) 1H NMR [m.chemicalbook.com]

- 3. 1-Bromododecane(143-15-7) 13C NMR [m.chemicalbook.com]

- 4. This compound technical grade, 85 13187-99-0 [sigmaaldrich.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-Bromododecane | C12H25Br | CID 8919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. orgosolver.com [orgosolver.com]

- 15. This compound | C12H25Br | CID 98299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis and use of the n-bromododecane-1,12-diols as conformational probes for general anesthetic target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | CAS#:13187-99-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromododecane

This compound is a halogenated alkane with the chemical formula C12H25Br.[1] It is a valuable intermediate in organic synthesis and has been utilized in studies investigating the fatty acid composition of cellular lipids and in comparing in vitro methods for determining the acute toxicity of halogenated alkanes.[2][3][4] A thorough understanding of its physical properties, namely its melting and boiling points, is paramount for its effective use in research and development, particularly in ensuring proper handling, reaction setup, and purification. This guide provides a comprehensive overview of these critical physical constants and the methodologies for their experimental determination.

Core Physical Properties of this compound

The physical state and thermal behavior of a compound are dictated by its melting and boiling points. For this compound, these properties are well-documented and are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | -96 °C | Standard Pressure |

| Boiling Point | 130 °C | 6 mmHg (8 hPa) |

Data sourced from multiple chemical databases and suppliers.[2][3][4][5][6]

In-Depth Analysis of Physical Properties

Melting Point: A Criterion for Purity

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The reported melting point of this compound is -96 °C.[4][5][6][7] The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress the melting point and broaden the range over which the substance melts.[8][9] Therefore, an experimentally determined melting point that is significantly lower or has a broader range than the literature value may suggest the presence of contaminants.

Boiling Point: Understanding Volatility and Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of this compound is reported as 130 °C at a reduced pressure of 6 mmHg.[2][3][4][5] It is crucial to note the pressure at which the boiling point is measured, as boiling point is highly dependent on the external pressure. For compounds with high boiling points at atmospheric pressure, determination under reduced pressure (vacuum distillation) is a common practice to prevent decomposition at elevated temperatures.

Experimental Determination of Physical Properties

Accurate experimental determination of melting and boiling points is a fundamental skill in a chemistry laboratory. The following sections detail the standard protocols for these measurements.

Melting Point Determination: The Capillary Method

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.[10]

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the sample melts is observed.[10]

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is solidified (if necessary, by cooling) and then crushed into a fine powder.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to compact the sample to a height of about 1-2 mm.[9]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is reduced to about 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Causality in Experimental Choices: A slow heating rate near the melting point is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate measurement. A rapid heating rate can lead to a reading that is higher than the actual melting point.

Boiling Point Determination: Micro-Boiling Point Method

For determining the boiling point of small quantities of liquid, the micro-boiling point method is highly effective.[11]

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and the temperature at which the liquid is drawn back into the capillary upon cooling, are indicative of the boiling point.[12]

Experimental Workflow:

Caption: Workflow for Micro-Boiling Point Determination.

Detailed Protocol:

-

Apparatus Setup: A few drops of this compound are placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end down.

-

Heating: The test tube assembly is attached to a thermometer and heated in a liquid bath (such as paraffin oil in a Thiele tube) for even heat distribution.[12][13]

-

Observation during Heating: As the liquid is heated, the air trapped in the capillary tube will expand and exit as bubbles. As the boiling point is reached, the vapor pressure of the liquid will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.[12]

-

Observation during Cooling: The heat source is then removed. As the apparatus cools, the vapor pressure inside the capillary decreases. The boiling point is the temperature at which the external pressure becomes greater than the vapor pressure inside the capillary, causing the liquid to be drawn up into the capillary tube.[12]

Causality in Experimental Choices: The use of a Thiele tube or a stirred heating bath ensures uniform heating of the sample.[12][13] The inverted capillary tube serves as a small, self-contained environment to observe the equilibrium between the liquid and vapor phases.

Conclusion

The melting point of -96 °C and the boiling point of 130 °C at 6 mmHg are fundamental physical properties of this compound that are critical for its handling, purification, and use in chemical synthesis. The experimental protocols outlined in this guide provide a framework for the verification of these properties and the assessment of sample purity. A solid understanding of these principles and techniques is essential for any researcher or scientist working with this compound.

References

- This compound CAS#: 13187-99-0 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).

- This compound - LookChem. (n.d.).

- 2-Bromodecane - LookChem. (n.d.).

- This compound technical grade, 85% 13187-99-0 - Sigma-Aldrich. (n.d.).

- This compound | CAS#:13187-99-0 | Chemsrc. (n.d.).

- This compound CAS#: 13187-99-0 - ChemicalBook. (n.d.).

- Measuring the Melting Point - Westlab Canada. (2023, May 8).

- Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.).

- Melting point determination. (n.d.).

- Melting point determination - SSERC. (n.d.).

- Experiment 1 - Melting Points. (n.d.).

- This compound | C12H25Br | CID 98299 - PubChem - NIH. (n.d.).

- BOILING POINT DETERMINATION. (n.d.).

- Experiment name / Determination of Boiling point Purpose. (n.d.).

- Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier. (n.d.).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).

- Chemical Properties of 2-Bromo dodecane (CAS 13187-99-0) - Cheméo. (n.d.).

- experiment (1) determination of melting points. (2021, September 19).

- This compound - Stenutz. (n.d.).

Sources

- 1. This compound | C12H25Br | CID 98299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound technical grade, 85 13187-99-0 [sigmaaldrich.com]

- 4. This compound CAS#: 13187-99-0 [m.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | CAS#:13187-99-0 | Chemsrc [chemsrc.com]

- 7. This compound [stenutz.eu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. westlab.com [westlab.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

An In-depth Technical Guide to 2-Bromododecane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromododecane, a versatile haloalkane utilized in a range of synthetic applications. We will delve into its fundamental chemical and physical properties, explore common synthetic routes, and detail its utility as a key intermediate in the construction of more complex molecular architectures. This document is intended to serve as a practical resource for laboratory professionals, offering not only procedural details but also the underlying scientific principles that govern its reactivity and application.

Core Compound Identification

CAS Number: 13187-99-0[1][2][3][4]

Molecular Formula: C₁₂H₂₅Br[1][3]

Molecular Weight: 249.23 g/mol [1][3]

Physicochemical Properties of this compound

The physical characteristics of this compound are critical for its handling, storage, and use in chemical reactions. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Melting Point | -96 °C (lit.) | [1][2][4] |

| Boiling Point | 130 °C at 6 mmHg (lit.) | [1][2][4] |

| Density | 1.02 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4555 (lit.) | [1][2] |

| Flash Point | >230 °F | [1] |

Synthesis of this compound

The synthesis of this compound, a secondary bromoalkane, can be achieved through several methods. A common and effective approach involves the bromination of dodecane. The following protocol outlines a representative procedure.

Experimental Protocol: Bromination of Dodecane

This protocol describes the synthesis of this compound from dodecane. The reaction proceeds via a free-radical chain mechanism, where bromine radicals selectively abstract a secondary hydrogen atom from the dodecane backbone, followed by reaction with molecular bromine to yield the product.

Materials:

-

Dodecane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dodecane in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is initiated by the thermal decomposition of BPO to form phenyl radicals, which then abstract a bromine atom from NBS to generate bromine radicals.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the introduction of the dodecyl group onto other molecules. Its utility stems from the reactivity of the carbon-bromine bond in nucleophilic substitution and organometallic reactions.

Grignard Reagent Formation and Subsequent Reactions

One of the most important applications of this compound is in the formation of the corresponding Grignard reagent, dodecylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[5]

Causality Behind Experimental Choices: The formation of a Grignard reagent is highly sensitive to moisture and protic solvents, as the reagent will be quenched by protonation.[5] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure a successful reaction.[5][6]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or argon gas inlet

-

Magnetic stirrer and stir bar

Procedure:

-

Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to remove any residual moisture.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming with a heat gun may be necessary to initiate the reaction.[6]

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent and should be used immediately in subsequent reactions.

Caption: Formation of a Grignard Reagent from this compound.

Alkylation Reactions

This compound is an effective alkylating agent, capable of introducing the dodecyl group via nucleophilic substitution reactions.[7] It can react with a variety of nucleophiles, including amines, alkoxides, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

As a secondary haloalkane, this compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways. The preferred mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. A strong, unhindered nucleophile and a polar aprotic solvent will favor the Sₙ2 mechanism, leading to an inversion of stereochemistry at the chiral center. Conversely, a weak nucleophile and a polar protic solvent will promote the Sₙ1 mechanism, proceeding through a carbocation intermediate and resulting in a racemic mixture.

Caption: Generalized Sₙ2 reaction mechanism with this compound.

Applications in Research and Development

The long alkyl chain of this compound imparts lipophilic properties to molecules, making it a useful building block in the development of compounds with specific biological activities.

-

Drug Development: In medicinal chemistry, the introduction of a dodecyl group can enhance the membrane permeability and bioavailability of drug candidates. This compound has been used in the synthesis of novel anesthetic compounds.[8]

-

Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides, where the long alkyl chain can improve the efficacy and target specificity of the active ingredients.[9]

-

Material Science: this compound is used to modify the properties of polymers and other materials, for example, to increase hydrophobicity.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][10] It is irritating to the eyes, respiratory system, and skin.[4] All manipulations should be performed in a well-ventilated fume hood.[11] Store in a tightly closed container in a cool, dry place.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10]

References

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo dodecane (CAS 13187-99-0). Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 13187-99-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98299, this compound. Retrieved from [Link]

-

Chemsrc. (2023). This compound. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 13187-99-0 Name: this compound. Retrieved from [Link]

-

PubMed. (1995). Synthesis and use of the n-bromododecane-1,12-diols as conformational probes for general anesthetic target sites. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 1-bromododecane using potassium bromide-concentrated sulfuric acid method. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromododecane. Retrieved from [Link]

-

Grignard Reaction - DePauw University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

Web Pages - University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Alkylation of alkanes with mixtures of alkenes and alkyl halides.

-

PubMed. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragment. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 13187-99-0 [chemicalbook.com]

- 3. This compound | C12H25Br | CID 98299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:13187-99-0 | Chemsrc [chemsrc.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and use of the n-bromododecane-1,12-diols as conformational probes for general anesthetic target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rockchemicalsinc.com [rockchemicalsinc.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13187-99-0 Name: this compound [xixisys.com]

Solubility and spectral data of 2-Bromododecane

An In-depth Technical Guide to the Solubility and Spectral Data of 2-Bromododecane

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the molecule's physicochemical properties. We will explore the causality behind its solubility profile and delve into the interpretation of its spectral signatures, providing a framework for empirical validation and quality control.

Physicochemical Profile of this compound

This compound is a halogenated alkane characterized by a twelve-carbon chain with a bromine atom substituted at the second position. This structure dictates its physical and chemical behavior, particularly its interaction with solvents and electromagnetic radiation. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₅Br | [1][2] |

| Molecular Weight | 249.23 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | -96 °C (lit.) | [5] |

| Boiling Point | 130 °C at 6 mmHg (lit.) | [5][6][7] |

| Density | 1.02 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.4555 - 1.456 (lit.) | [5] |

| CAS Number | 13187-99-0 | [1][2] |

Solubility Profile: A "Like Dissolves Like" Paradigm

The solubility of a compound is fundamentally governed by its polarity and its ability to form intermolecular interactions with the solvent. This compound consists of a long, non-polar dodecyl chain and a single, moderately polar carbon-bromine bond. The overwhelming contribution of the alkyl chain renders the entire molecule non-polar and lipophilic.

Causality Behind Solubility: The principle of "like dissolves like" is the primary determinant of this compound's solubility. Polar solvents, such as water, form strong hydrogen-bonding networks. The non-polar this compound molecule cannot disrupt these networks, and the energy cost of creating a cavity for it in the solvent is high, resulting in immiscibility. Conversely, non-polar solvents, like hexane or toluene, have weak van der Waals forces of attraction, which are readily overcome and reformed around the solute molecules. Therefore, this compound is readily soluble in these environments.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Water | H₂O | High | Insoluble[4] |

| Methanol | CH₃OH | High | Slightly Soluble |

| Ethanol | C₂H₅OH | High | Soluble[4] |

| Acetone | C₃H₆O | Medium | Soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble |

| Toluene | C₇H₈ | Low | Soluble |

| Hexane | C₆H₁₄ | Low | Soluble |

Spectroscopic Signature: The Empirical Fingerprint

Spectroscopic analysis provides an empirical "fingerprint" of a molecule's structure. For this compound, a combination of NMR, IR, and Mass Spectrometry creates a self-validating dataset for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei. The spectra are invaluable for mapping the carbon skeleton and identifying neighboring functional groups.

¹H NMR Spectrum (Proton NMR): The ¹H NMR spectrum of this compound provides a clear map of the different proton environments.

-

Expertise: The electronegativity of the bromine atom causes a downfield shift for the proton on the same carbon (C2). The signal for this proton (H2) is therefore the most diagnostic.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.15 | Sextet | 1H | -CH(Br)- |

| ~ 1.85 | Multiplet | 2H | -CH(Br)-CH₂- |

| ~ 1.70 | Doublet | 3H | -CH(Br)-CH₃ |

| ~ 1.26 | Broad Singlet | 16H | -(CH₂)₈- |

| ~ 0.88 | Triplet | 3H | -(CH₂)₉-CH₃ |

¹³C NMR Spectrum (Carbon NMR): The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule.

-

Expertise: The carbon directly attached to the bromine (C2) is significantly shifted downfield due to the halogen's electron-withdrawing effect.

| Chemical Shift (δ) ppm | Assignment |

| ~ 56.0 | -CH(Br)- |

| ~ 39.5 | -CH(Br)-CH₂- |

| ~ 31.9 | -(CH₂)₉-CH₃ |

| ~ 29.6 - 29.3 (multiple peaks) | -(CH₂)₅- |

| ~ 28.8 | -CH(Br)-CH₂-CH₂- |

| ~ 27.0 | -CH(Br)-CH₃ |

| ~ 22.7 | -(CH₂)₁₀-CH₃ |

| ~ 14.1 | -(CH₂)₁₁-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of functional groups. For this compound, the spectrum is dominated by features of the alkyl chain and the C-Br bond.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2925 | Strong | C-H (sp³) Asymmetric Stretch |

| 2854 | Strong | C-H (sp³) Symmetric Stretch |

| 1465 | Medium | C-H Bend (Scissoring) |

| 650 - 550 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Trustworthiness: The most definitive feature in the mass spectrum of a monobrominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a powerful confirmation of the presence of a single bromine atom.[1]

| m/z | Interpretation |

| 248 / 250 | Molecular Ion Peaks [M⁺, M+2] |

| 169 | [M - Br]⁺ Fragment (Loss of Bromine) |

| 43, 57, 71... | Alkyl chain fragments (CnH2n+1)⁺ |

Integrated Workflow for Compound Verification

The combined application of solubility and spectral analyses provides a robust, self-validating workflow for confirming the identity and purity of a sample suspected to be this compound.

Caption: Figure 1. Logical Workflow for this compound Identification

Experimental Protocols

Protocol: Qualitative Solubility Testing

-

Preparation: Arrange a series of test tubes, each containing 1 mL of a chosen solvent (e.g., water, hexane, ethanol).

-

Addition: To each test tube, add approximately 50 µL (or ~50 mg) of this compound.

-

Observation: Agitate the mixture vigorously for 30 seconds using a vortex mixer.

-

Analysis: Allow the mixture to stand for 1 minute. Observe and record whether the compound fully dissolves (soluble), partially dissolves (slightly soluble), or forms a separate layer/suspension (insoluble).

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

¹H Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol: Electron Ionization Mass Spectrum (EI-MS) Acquisition

-

Sample Introduction: If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, dilute the sample (1 µL in 1 mL hexane) and inject 1 µL into the GC. If using a direct insertion probe, apply a small amount of the neat sample to the probe tip.

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

References

-

ChemWhat. (n.d.). This compound CAS#: 13187-99-0. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo dodecane (CAS 13187-99-0). Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:13187-99-0. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo dodecane. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo dodecane. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo dodecane Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromodecane - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromodecane - Optional[FTIR]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Decane, 2-bromo-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromododecane. PubChem Compound Database. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. 2-Bromo dodecane [webbook.nist.gov]

- 2. 2-Bromo dodecane [webbook.nist.gov]

- 3. 2-Bromo dodecane (CAS 13187-99-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Bromododecane | 143-15-7 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS#:13187-99-0 | Chemsrc [chemsrc.com]

- 8. This compound | C12H25Br | CID 98299 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Management of 2-Bromododecane

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-Bromododecane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Understanding the Hazard Profile of this compound

This compound (CAS No: 13187-99-0) is a long-chain alkyl halide, a class of compounds recognized for their utility in organic synthesis and susceptibility to nucleophilic substitution and elimination reactions.[1][2] Its physical and chemical properties are crucial in defining its hazard profile and dictating the necessary handling precautions. The carbon-bromine bond in this compound is inherently polar, rendering the carbon atom electrophilic and a target for nucleophiles.[2] While alkyl iodides are generally more reactive, the C-Br bond is weaker than a C-Cl bond, indicating a moderate level of reactivity.[3]

Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

This classification underscores that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation of its vapors or mists.[7] While acute toxicity data is not extensively documented, the irritant nature of the compound necessitates stringent adherence to safety protocols to prevent both acute discomfort and potential long-term health effects.[8]

Physicochemical Properties and Their Safety Implications

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties influence its behavior under various laboratory conditions and inform the design of appropriate safety measures.

| Property | Value | Safety Implication |

| Molecular Formula | C₁₂H₂₅Br | The long alkyl chain contributes to a higher boiling point and lower vapor pressure compared to shorter-chain haloalkanes. |

| Molecular Weight | 249.23 g/mol [4] | Influences stoichiometric calculations for reactions and waste management. |

| Appearance | Clear Liquid[9] | Spills may be difficult to see on some surfaces, requiring careful inspection during cleanup. |

| Boiling Point | 130 °C at 6 mmHg (lit.)[10][11][12] | Reduced pressure distillation is necessary to prevent thermal decomposition. Heating at atmospheric pressure can lead to the release of hazardous vapors. |

| Melting Point | -96 °C (lit.)[7][10][11] | The substance is liquid under standard laboratory conditions. |

| Density | 1.02 - 1.037 g/mL at 25 °C (lit.)[6][7][11] | It is denser than water and will sink, which is an important consideration for spill cleanup in aqueous environments.[9] |

| Flash Point | 113 °C (235.4 °F) - closed cup[6][13] | Classified as a combustible liquid.[6] While not highly flammable, it can ignite with a sufficient ignition source at or above this temperature. |

| Vapor Pressure | 0.29 psi at 20 °C[6][10] | Low volatility at room temperature reduces the risk of inhalation exposure under ambient conditions, but this risk increases with heating. |

| Solubility | Insoluble in water.[9] | Spills will not be diluted by water. It is miscible with many organic solvents. |

Causality Insight: The long dodecyl chain results in stronger van der Waals forces between molecules, leading to a relatively high boiling point and low vapor pressure for a bromoalkane.[6] This low volatility is a key safety feature at ambient temperatures, as it minimizes the concentration of vapors in the breathing zone. However, any operation involving heating will significantly increase the vapor pressure, thereby elevating the risk of respiratory irritation.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate Personal Protective Equipment (PPE) to protect against residual risks.[14]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, should be conducted in a well-ventilated chemical fume hood.[7] This is the most critical engineering control as it captures vapors at the source, preventing them from entering the laboratory atmosphere and protecting the user from respiratory exposure.[10]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[15]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[15]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[16][17]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13] In situations with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in addition to goggles.[9][17]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential.[13] Nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as Viton® or Barrier® are recommended.[7] Always inspect gloves for any signs of degradation or perforation before use and remove them using the proper technique to avoid contaminating your skin.[7]

-

Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect against splashes and spills.[9] This should be kept fully buttoned.

-

-

Respiratory Protection: Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] All respirator use requires prior medical clearance, training, and fit-testing.[16]

Self-Validating Protocol: Before commencing any work, a pre-use check of all safety equipment should be performed. This includes verifying the certification date of the fume hood, inspecting PPE for damage, and confirming the accessibility and functionality of emergency eyewash stations and showers. This routine serves as a self-validating system to ensure all layers of protection are in place.

Procedural Protocols for Safe Handling and Storage

Adherence to standardized procedures is critical for minimizing the risk of exposure and accidents.

General Handling and Hygiene

-

Avoid direct contact with skin and eyes, and prevent inhalation of any mists or vapors.[7]

-

Use the smallest quantities of the chemical necessary for the experiment.

-

Do not eat, drink, or smoke in the laboratory.[15]

-

Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2][15]

-

Remove any contaminated clothing immediately and launder it before reuse.[9]

Storage Requirements

-

Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[8]

-

Keep containers tightly closed to prevent the escape of vapors and to protect the compound from moisture.[8]

-

Store away from incompatible materials, such as strong oxidizing agents.[8]

-

Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[10]

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is crucial for mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][9]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][9] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so.[7][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[7][8]

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.[14][18]

Step-by-Step Spill Cleanup Methodology:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[19]

-

Assess the Spill: From a safe distance, assess the size of the spill and any immediate dangers (e.g., proximity to ignition sources). If the spill is large or you are not trained or equipped to handle it, contact your institution's emergency response team.[19]

-

Don Appropriate PPE: Before approaching the spill, don the appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves. If the spill is significant or in a poorly ventilated area, a respirator may be necessary.[7]

-

Contain the Spill: Prevent the spill from spreading by using a commercial spill kit or an inert absorbent material such as vermiculite, sand, or cat litter.[10] For larger spills, create a dike around the perimeter.

-

Absorb the Liquid: Apply the absorbent material over the spill, starting from the outside and working inwards to minimize the surface area and vapor generation.

-

Collect the Waste: Once the liquid has been fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[8]

-

Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose of Waste: All contaminated materials, including absorbents, gloves, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][11] Do not dispose of it in the regular trash or down the drain.[7]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[7]

-

Specific Hazards: Upon combustion or thermal decomposition, this compound can release hazardous substances, including carbon oxides (CO, CO₂) and hydrogen bromide gas.[8][20] Hydrogen bromide is a corrosive and toxic gas.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[8]

Waste Disposal and Environmental Considerations

Proper disposal of this compound and its containers is a critical aspect of its life cycle management to ensure environmental protection.

Principles of Halogenated Waste Management

Halogenated organic compounds require special disposal procedures and should never be mixed with non-halogenated organic waste streams.[10] The higher cost and specific treatment methods for halogenated waste make segregation at the source an economic and environmental imperative.[8][10]

Disposal Protocol

-

Segregation: Collect all waste containing this compound (including unused product, reaction byproducts, and contaminated materials from spills) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[10][11]

-

Containerization: Use a robust, leak-proof container that is chemically compatible with this compound. Keep the container closed at all times, except when adding waste.[7]

-

Labeling: The waste container must be accurately labeled with its contents and the appropriate hazard warnings.[10]

-

Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

Causality Insight: The combustion of halogenated compounds can produce highly toxic and corrosive byproducts like hydrogen bromide and, under certain conditions, dioxins and furans.[20] Therefore, specialized high-temperature incineration with flue gas scrubbing is required for their safe disposal, which is why they must be segregated from other waste streams.[12]

Visualization of Safety Workflows

Visual aids can significantly enhance the understanding and retention of critical safety procedures. The following diagram, rendered in DOT language, illustrates the logical workflow for responding to a this compound spill.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. campusoperations.temple.edu [campusoperations.temple.edu]

- 11. nipissingu.ca [nipissingu.ca]

- 12. researchgate.net [researchgate.net]

- 13. healthybean.org [healthybean.org]

- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 15. support.hpe.com [support.hpe.com]

- 16. hazmatschool.com [hazmatschool.com]

- 17. sams-solutions.com [sams-solutions.com]

- 18. hse.gov.uk [hse.gov.uk]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. cetjournal.it [cetjournal.it]

Synthesis of 2-Bromododecane from 2-dodecanol

An In-Depth Technical Guide to the Synthesis of 2-Bromododecane from 2-Dodecanol

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis, utilized in the introduction of the dodecyl group into various molecular scaffolds.[1] Its structure, featuring a long hydrophobic carbon chain and a reactive secondary bromide, makes it a key building block for synthesizing surfactants, quaternary ammonium compounds for antimicrobial applications, and other specialty chemicals.[1][2] The conversion of the readily available precursor, 2-dodecanol, to this compound is a fundamental yet nuanced nucleophilic substitution reaction.

This technical guide provides a comprehensive overview of the primary methodologies for this transformation. As a Senior Application Scientist, this document moves beyond simple procedural lists to elucidate the mechanistic rationale behind reagent choice and reaction conditions, ensuring a reproducible and optimized synthesis. We will explore two robust methods: the use of phosphorus tribromide (PBr₃) for a controlled Sₙ2 pathway and the classical approach using hydrobromic acid (HBr).

Mechanistic Crossroads: Sₙ1 vs. Sₙ2 Pathways in Secondary Alcohol Substitution

The conversion of an alcohol to an alkyl halide requires the transformation of the hydroxyl group (–OH), a notoriously poor leaving group, into a species that can be readily displaced by a halide nucleophile.[3] For a secondary alcohol like 2-dodecanol, this substitution can proceed via two distinct mechanistic pathways: Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution).

-

The Sₙ1 Pathway: This multi-step mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group departs as water.[4][5] While viable for tertiary and some secondary alcohols, this pathway is susceptible to carbocation rearrangements, where a hydride or alkyl group shifts to form a more stable carbocation. This can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired product.

-

The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6] This mechanism is characteristic of primary and secondary substrates and crucially, it proceeds with a predictable inversion of stereochemistry if the carbon center is chiral.[7][8] For the synthesis of this compound from 2-dodecanol, an Sₙ2 pathway is highly desirable as it avoids the potential for carbocation rearrangements and offers greater product selectivity.[9][10]

The choice of brominating agent is therefore the critical determinant of the dominant reaction pathway.

Method 1: Controlled Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a superior reagent for converting primary and secondary alcohols into their corresponding bromides when control and avoidance of side reactions are paramount.[9] The reaction proceeds reliably through an Sₙ2 mechanism, ensuring high yields of the desired product without carbocation rearrangement.[7][11]

Causality of Reagent Choice

The reaction with PBr₃ avoids the strongly acidic conditions associated with hydrohalic acids.[4] The mechanism begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This "activates" the hydroxyl group by converting it into an excellent leaving group, a dibromophosphite ester intermediate (-OPBr₂).[4][7] The bromide ion, displaced in the activation step, then acts as the nucleophile in a classical Sₙ2 backside attack on the carbon, leading to the formation of this compound with an inversion of configuration.[10]

Reaction Mechanism: Sₙ2 Pathway with PBr₃

Caption: Sₙ2 mechanism for the conversion of 2-dodecanol to this compound using PBr₃.

Experimental Protocol: PBr₃ Method

This protocol is adapted from established procedures for the bromination of secondary alcohols.[9]

1. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 2-dodecanol.

-

Dissolve the alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

2. Reagent Addition:

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 to 0.40 molar equivalents) dropwise from the dropping funnel with vigorous stirring.[9] The dropwise addition is critical to control the exothermic nature of the reaction.[12]

3. Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol spot has disappeared (typically 2-4 hours).[13]

4. Workup:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Very carefully and slowly, quench the reaction by adding crushed ice or cold water dropwise to decompose any excess PBr₃.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally with brine.[13]

5. Purification:

-

Dry the separated organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product via vacuum distillation to yield pure this compound.

Data Summary: PBr₃ Method

| Parameter | Value / Condition | Rationale / Reference |

| Reactants | ||

| 2-Dodecanol | 1.0 eq | Starting material |

| Phosphorus Tribromide | 0.33 - 0.40 eq | Stoichiometry allows all three bromine atoms to react.[11] |

| Anhydrous Solvent | Dichloromethane or Ether | Provides a medium for the reaction under anhydrous conditions.[13] |

| Conditions | ||

| Initial Temperature | 0 °C | To control the initial exothermic reaction upon PBr₃ addition.[13] |

| Reaction Temperature | Room Temperature | Sufficient for the Sₙ2 reaction to proceed to completion. |

| Reaction Time | 2 - 4 hours | Monitored by TLC/GC for completion. |

| Expected Yield | > 85% | PBr₃ typically provides high yields for this transformation.[7][11] |

Safety Precautions for Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water.[14][15]

-

Handling: Always handle PBr₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[15]

-

Reaction with Water: PBr₃ hydrolyzes in moist air or with water to produce corrosive hydrogen bromide (HBr) gas and phosphorous acid.[16][17] Ensure all glassware is scrupulously dried before use.

-

Quenching: The quenching of excess PBr₃ is highly exothermic. Perform this step slowly and at a low temperature (ice bath).

-

Disposal: Dispose of PBr₃ and related waste according to institutional safety guidelines.

Method 2: Classical Bromination with Hydrobromic Acid (HBr)

The use of a strong acid like hydrobromic acid (HBr), often in conjunction with sulfuric acid, is a traditional and cost-effective method for converting alcohols to alkyl bromides.[18] For a secondary alcohol, this reaction can proceed through a mixture of Sₙ1 and Sₙ2 pathways.[3][19]

Causality of Reagent Choice

In this method, the strong acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O).[3][20] The bromide ion, present in high concentration from the HBr, can then act as a nucleophile. The presence of a strong protic acid and the potential for a relatively stable secondary carbocation mean that an Sₙ1 pathway is possible. However, the high concentration of the good nucleophile (Br⁻) also favors the Sₙ2 pathway.[21] The key to success is using conditions that favor substitution over competing side reactions like elimination (forming dodecenes) or ether formation (didodecyl ether).[19] Using an excess of HBr can help push the equilibrium towards the desired alkyl bromide product.[13]

Experimental Workflow: HBr Method

Caption: General experimental workflow for the synthesis of this compound using HBr.

Experimental Protocol: HBr Method

This protocol is based on the well-established sulfuric acid/hydrobromic acid method.[18][22] An alternative involves generating HBr in situ from sodium or potassium bromide and sulfuric acid.[19][23]

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-dodecanol.

-

Cool the flask in an ice bath and, with stirring, slowly add concentrated sulfuric acid.

-

After the sulfuric acid addition is complete, continue stirring for 15-20 minutes in the ice bath.

-

Slowly add 48% hydrobromic acid to the mixture.[13]

2. Reaction:

-

Heat the reaction mixture to 90-95°C and maintain this temperature with vigorous stirring for approximately 8 hours.[22] The reaction should be monitored for completion by TLC or GC.

3. Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add ice-cold water.

-

Separate the lower aqueous layer.[13]

-

Wash the upper organic layer sequentially with cold water, saturated sodium bicarbonate solution (to remove residual acid), and brine.

4. Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Data Summary: HBr Method

| Parameter | Value / Condition | Rationale / Reference |

| Reactants | ||

| 2-Dodecanol | 1.0 eq | Starting material |

| Conc. H₂SO₄ | Catalytic to stoichiometric | Acts as a dehydrating agent and catalyst.[18] |

| 48% HBr | >1.25 eq | Provides the bromide nucleophile and drives the reaction.[18] |

| Conditions | ||

| Temperature | 90 - 95 °C | Elevated temperature is required to drive the reaction.[22] |

| Reaction Time | ~8 hours | Typically requires longer reaction times than the PBr₃ method.[22] |

| Expected Yield | 70 - 90% | Yields can be high but may be reduced by side reactions.[18] |

Safety Precautions for Hydrobromic and Sulfuric Acid

-

Corrosivity: Both concentrated H₂SO₄ and 48% HBr are extremely corrosive and can cause severe burns.[24] Always handle them in a fume hood and wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

-

Mixing: Always add acid to water (or the alcohol solution), never the other way around, to control the exothermic heat of dilution. The initial addition of sulfuric acid to the alcohol must be done slowly and with cooling.

-

Inhalation: HBr is a respiratory irritant.[24] Ensure adequate ventilation at all times.

Product Characterization

The final, purified product should be characterized to confirm its identity and purity.

| Property | Expected Value for this compound | Source |

| Molecular Formula | C₁₂H₂₅Br | [25] |

| Molecular Weight | 249.23 g/mol | [25] |

| Appearance | Colorless liquid | General property |

| Boiling Point | ~134-135°C at 6 mmHg | [26] |

| ¹H NMR (CDCl₃) | δ ~4.1 ppm (multiplet, 1H, -CHBr-), δ ~1.7 ppm (doublet, 3H, -CHBrCH₃), δ ~1.2-1.4 ppm (multiplet, 18H, -(CH₂)₉-), δ ~0.9 ppm (triplet, 3H, -CH₂CH₃) | Predicted from similar structures.[27][28][29] |

| ¹³C NMR (CDCl₃) | δ ~55-60 ppm (-CHBr-), δ ~25-40 ppm (adjacent carbons), δ ~14-32 ppm (alkyl chain) | [2] |

Conclusion